
5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine is a chemical compound with the CAS Number: 1690551-04-2 . It has a molecular weight of 172.62 and its IUPAC name is 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine .
Molecular Structure Analysis
The InChI code for 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine is 1S/C6H9ClN4/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and methyl groups.Physical And Chemical Properties Analysis
5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Pharmaceutical Application
Pyrimidine derivatives have been synthesized and evaluated for their potential in pharmaceuticals, showing activities such as antitumor, anti-inflammatory, and analgesic effects. For example, certain synthesized heterocyclic compounds based on pyrimidine showed marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiretroviral therapy (Sondhi et al., 2001).
Material Science and Polymer Chemistry
In material science, pyrimidine derivatives are utilized in the synthesis of polyimides and polyamides with high thermal stability and mechanical properties, indicating their potential use in advanced materials and engineering applications. These compounds are noted for their excellent solubility and lower dielectric constants, making them suitable for electronic and optical materials (Yang & Lin, 1995).
Biochemical Research and Molecular Imaging
Pyrimidine derivatives have also found applications in biochemical research, particularly as probes for imaging gene expression. A specific thymidine analogue was identified for imaging the expression of herpes simplex virus type-1 thymidine kinase with MRI, demonstrating the potential of pyrimidine derivatives in developing new imaging probes for biological systems (Bar‐Shir et al., 2013).
Anticancer Research
The antitumor activity of pyrimidine derivatives, such as those inhibiting dihydrofolate reductase, indicates their potential use in cancer therapy. Research in this area could focus on developing novel anticancer agents based on the modification of pyrimidine structures to improve their efficacy and specificity (Grivsky et al., 1980).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-chloro-4-N,4-N-dimethylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRCQKNXXJEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine | |
CAS RN |
1690551-04-2 |
Source


|
| Record name | 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

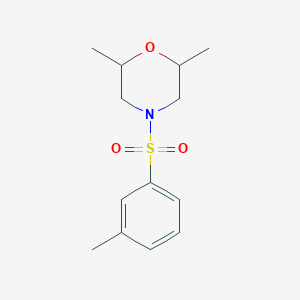


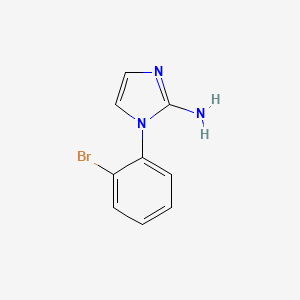

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2714072.png)
![3-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2714073.png)
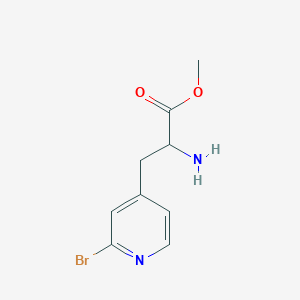
![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)
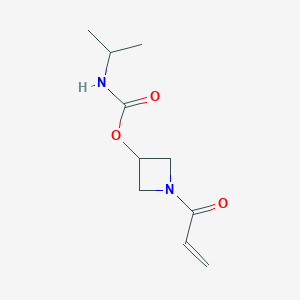
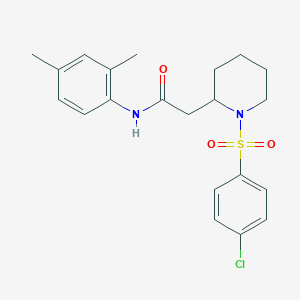
![(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine](/img/structure/B2714084.png)
![2-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2714085.png)
